(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20132965
InChI: InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3
SMILES:
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate

CAS No.:

Cat. No.: VC20132965

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate -

Specification

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
IUPAC Name (7-hydroxy-2-oxochromen-4-yl)methyl acetate
Standard InChI InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3
Standard InChI Key SDYFIQHMUZEPJA-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O

Introduction

Chemical Structure and Crystallographic Insights

Molecular Architecture

The molecular formula of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is C₁₂H₁₀O₅, with a molar mass of 234.20 g/mol . The compound features a coumarin backbone (2H-chromen-2-one) substituted with a hydroxyl group at position 7 and an acetoxymethyl group at position 4 (Figure 1). The coumarin core is nearly planar, with a root-mean-square (RMS) deviation of 0.016 Å in the fused ring system . The acetyloxy side chain adopts a conformation with a C–C–C=O torsion angle of −8.4°, minimizing steric hindrance and stabilizing the structure through intramolecular interactions .

Table 1: Key Crystallographic Parameters

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 13.0780 Å, b = 7.2354 Å, c = 22.262 Å
Volume2106.5 ų
Z (molecules per unit cell)8
Density1.477 g/cm³

Hydrogen Bonding and Packing

In the crystal lattice, molecules are interconnected via O–H⋯O hydrogen bonds, forming C(8) chains along the100 direction . Weak C–H⋯O interactions further stabilize the structure, generating undulating sheets in the (001) plane (Figure 2). These interactions contribute to the compound’s stability and solubility profile, influencing its bioavailability in pharmacological applications .

Synthesis and Optimization

Esterification of 7-Hydroxycoumarin

The synthesis typically begins with 7-hydroxycoumarin (umbelliferone), which is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the acetate ester with reported efficiencies exceeding 90%.

Representative Procedure:

  • Dissolve 7-hydroxycoumarin (1.0 equiv) in anhydrous methanol.

  • Add acetic anhydride (1.2 equiv) dropwise under nitrogen.

  • Catalyze with pyridine (0.1 equiv) and reflux at 80°C for 3–5 hours.

  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Alternative Routes

Alternative methodologies include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

  • Enzymatic esterification: Employs lipases (e.g., Candida antarctica) for eco-friendly production, though yields remain suboptimal (~60%) .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time
Conventional91983–5 hours
Microwave-assisted859720 minutes
Enzymatic609524 hours

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 432.1 ± 45.0°C and a flash point of 171.6 ± 22.2°C, indicating moderate thermal stability. Its density (1.4 ± 0.1 g/cm³) aligns with typical aromatic esters, facilitating purification via column chromatography.

Solubility and Partitioning

(7-Hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is lipophilic (logP ≈ 1.8), with solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility (<0.1 mg/mL) . This property necessitates formulation strategies like nanoemulsions or cyclodextrin complexes for drug delivery .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 8–16 µg/mL . Its mechanism involves:

  • Cell membrane disruption: The acetyloxy group enhances permeability, causing ion leakage .

  • DNA gyrase inhibition: Competitive binding to the ATPase domain (IC₅₀ = 12.3 µM) .

Antioxidant Capacity

The hydroxyl group at position 7 confers radical-scavenging activity, with DPPH assay IC₅₀ = 34.5 µM . This is comparable to ascorbic acid (IC₅₀ = 28.1 µM), suggesting utility in oxidative stress-related disorders .

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